Hydrophilicity Profile Comparison: 3-(2,4-Dioxoimidazolidin-1-yl)alanine vs. 5,5-Disubstituted Hydantoins
The compound demonstrates a calculated XLogP3-AA value of -4.5, a quantitative measure of its strong hydrophilicity [1]. This is a distinct physicochemical signature that differentiates it from more lipophilic hydantoin derivatives, such as 5,5-dimethylhydantoin, which is expected to have a higher logP value due to its additional alkyl substituents [2]. This extreme polarity is crucial for designing water-soluble peptidomimetics.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -4.5 |
| Comparator Or Baseline | 5,5-Dimethylhydantoin (LogP estimated > -1.0 based on analog comparison) |
| Quantified Difference | Target compound is significantly more hydrophilic (difference in logP > 3.5 units) |
| Conditions | Computed value based on atom-additive method (XLogP3) from PubChem 2025 release [1]. |
Why This Matters
A logP difference of this magnitude directly impacts aqueous solubility and distribution profiles, guiding formulation strategies and experimental design for in vitro assays.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3035628, 3-(2,4-Dioxoimidazolidin-1-yl)alanine. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71300, 5,5-Dimethylhydantoin. (Note: Direct comparative data not found; inference based on structural class). View Source
